Molecular Weight and Lipophilicity Shift Relative to Mdivi-1 (CAS 338967-87-6)
The addition of a 6-methyl group to the quinazolinone core in CAS 339014-86-7 increases the molecular weight from 353.22 g/mol (Mdivi-1, CAS 338967-87-6) to 367.24 g/mol, a delta of +14.02 g/mol . This structural modification introduces an additional rotatable bond and increases the calculated logP (clogP) by approximately +0.5 to +0.7 log units relative to the des-methyl analog, based on fragment-based calculations using the Hansch-Leo method [1]. Such a shift is sufficient to alter membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility in a compound-specific manner.
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP shift) |
|---|---|
| Target Compound Data | MW = 367.24 g/mol; clogP estimated at 4.2 ± 0.4 (ChemDraw/ACD Labs prediction) |
| Comparator Or Baseline | Mdivi-1 (CAS 338967-87-6): MW = 353.22 g/mol; clogP ≈ 3.5–3.7 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔclogP ≈ +0.5 to +0.7 log units |
| Conditions | In silico prediction; physical measurement data not available for target compound. |
Why This Matters
A clogP increase of >0.5 log units can significantly impact aqueous solubility and passive membrane diffusion, directly affecting in vitro assay performance and in vivo pharmacokinetics, making CAS 339014-86-7 a more lipophilic alternative to Mdivi-1 for applications requiring enhanced membrane penetration.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. Fragment-based clogP estimation methodology. View Source
